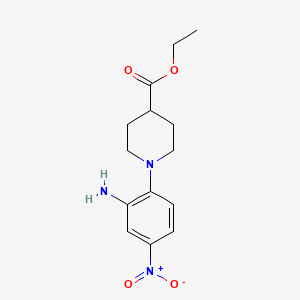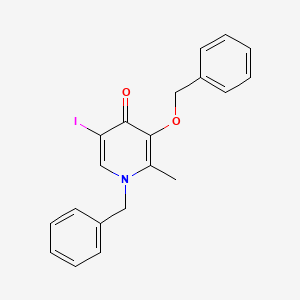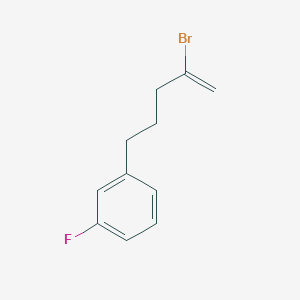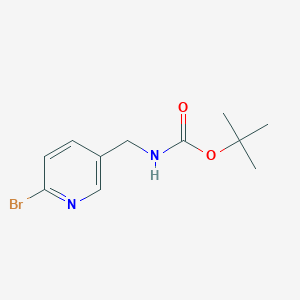![molecular formula C7H13F3N2O3 B1531156 1-({[(Tert-butoxy)carbonyl]amino}amino)-2,2,2-trifluoroethan-1-ol CAS No. 1240526-36-6](/img/structure/B1531156.png)
1-({[(Tert-butoxy)carbonyl]amino}amino)-2,2,2-trifluoroethan-1-ol
Vue d'ensemble
Description
1-({[(Tert-butoxy)carbonyl]amino}amino)-2,2,2-trifluoroethan-1-ol is a specialized organic compound. This compound is particularly interesting due to its unique molecular structure, which features a tert-butoxycarbonyl group, an amino group, and a trifluoromethyl group. These functional groups give the compound its distinctive reactivity and properties.
Méthodes De Préparation
Synthetic routes and reaction conditions: The preparation of 1-({[(Tert-butoxy)carbonyl]amino}amino)-2,2,2-trifluoroethan-1-ol typically involves multiple steps. One common synthetic route starts with the reaction of tert-butyl chloroformate with an appropriate amine to form the tert-butoxycarbonyl-protected amine. This intermediate is then subjected to trifluoroacetylation to introduce the trifluoromethyl group. The final step involves the addition of ethanol to the intermediate to produce the desired compound.
Industrial production methods: On an industrial scale, the production methods remain largely similar but are optimized for higher yield and cost-efficiency. This often involves the use of continuous flow reactors, improved purification techniques, and more efficient catalysts to enhance reaction rates and selectivity.
Types of reactions it undergoes:
Oxidation: The compound can undergo oxidation reactions, typically facilitated by oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminium hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles attack the electrophilic sites on the compound.
Common reagents and conditions used in these reactions:
Oxidizing agents: Hydrogen peroxide, peracids.
Reducing agents: Lithium aluminium hydride.
Nucleophiles: Amines, alcohols.
Major products formed from these reactions:
Oxidation: Corresponding oxidized products, such as hydroxyl or carbonyl derivatives.
Reduction: Reduced products retaining the trifluoromethyl group.
Substitution: Substituted derivatives where the nucleophile has replaced one of the functional groups.
Applications De Recherche Scientifique
Chemistry: The compound's unique functional groups make it a valuable intermediate in organic synthesis, particularly in the development of complex molecules with potential pharmaceutical applications.
Biology: In biological research, it may be used to probe protein interactions or as a precursor for the synthesis of biologically active molecules.
Medicine: Its potential as a drug intermediate is significant, particularly in the development of new therapeutic agents targeting specific diseases.
Industry: In industrial applications, it could serve as a key intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals.
Mécanisme D'action
Similar compounds include other tert-butoxycarbonyl-protected amines and trifluoroethyl alcohols.
Uniqueness:
Functional Groups: The combination of a tert-butoxycarbonyl group, an amino group, and a trifluoromethyl group is relatively rare, providing unique reactivity and properties.
Stability: The trifluoromethyl group contributes to the compound’s stability and resistance to metabolic degradation.
Comparaison Avec Des Composés Similaires
N-tert-Butoxycarbonyl-2,2,2-trifluoroethylamine
1-({[(Tert-butoxy)carbonyl]amino}amino)ethanol
2,2,2-Trifluoroethylamine derivatives
This compound's multifaceted applications and unique properties make it an exciting topic for further research and development.
Propriétés
IUPAC Name |
tert-butyl N-[(2,2,2-trifluoro-1-hydroxyethyl)amino]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F3N2O3/c1-6(2,3)15-5(14)12-11-4(13)7(8,9)10/h4,11,13H,1-3H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYPUKDFTGCWIMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



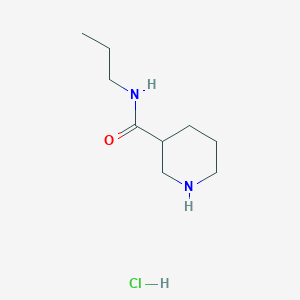
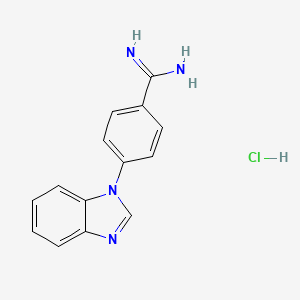
![Methyl 3-[(1,3-benzoxazol-2-yl)amino]propanoate](/img/structure/B1531081.png)
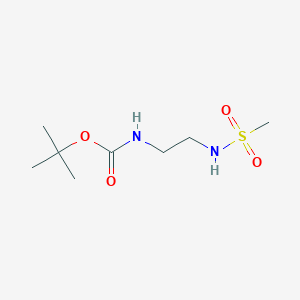
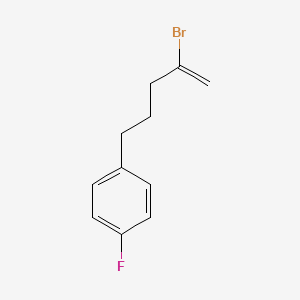
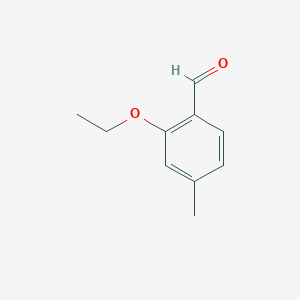
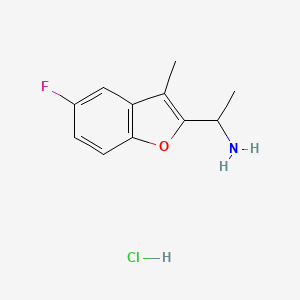
![tert-butyl N-[1-(3,3,3-trifluoropropanoyl)piperidin-4-yl]carbamate](/img/structure/B1531089.png)
![4-{[Cyclopropyl(ethyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B1531090.png)
